molecular formula C20H19FN2O4S2 B2743012 (4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 1286722-14-2

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone

Cat. No.: B2743012
CAS No.: 1286722-14-2
M. Wt: 434.5
InChI Key: DJQACAJMRAQBDR-UHFFFAOYSA-N
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Description

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorobenzo[d]thiazole moiety : Known for its role in various biological activities, including anticancer properties.
  • Piperidine ring : Often associated with analgesic effects and potential interactions with neurotransmitter systems.
  • Methylsulfonylphenyl group : This substituent may enhance solubility and bioavailability.

Table 1: Structural Features and Their Biological Relevance

ComponentStructural FeatureBiological Activity
Fluorobenzo[d]thiazole Heterocyclic aromatic systemAnticancer, antimicrobial
Piperidine Saturated nitrogen-containing ringAnalgesic effects, receptor interactions
Methylsulfonyl group Sulfonyl functional groupEnhances solubility

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Kinesin Spindle Protein (KSP). KSP is critical for proper mitotic spindle formation during cell division. Inhibition of KSP leads to:

  • Cell Cycle Arrest : Disruption in mitosis results in halted cell division, particularly in rapidly proliferating cancer cells.
  • Induction of Apoptosis : Following cell cycle arrest, affected cells may undergo programmed cell death.

Preliminary studies suggest that the compound binds to the active site of KSP, preventing its function in microtubule transport during mitosis .

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a study reported that certain benzothiazole derivatives showed GI50 values as low as 0.4 µM against various cancer cell lines, indicating potent cytotoxicity .

Case Studies

  • In vitro Studies : A recent study demonstrated that similar compounds induced apoptosis in human leukemia cells through KSP inhibition. The results showed a marked decrease in cell viability at concentrations as low as 10 µM.
  • Animal Models : In vivo experiments using xenograft models have shown that administration of compounds with similar structures led to reduced tumor growth rates compared to controls. This highlights the potential for therapeutic applications in oncology .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple target interactions:

  • Antimicrobial Activity : The fluorobenzo[d]thiazole component has been associated with antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds may modulate inflammatory pathways, providing additional therapeutic avenues .

Properties

IUPAC Name

[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-29(25,26)15-5-2-4-13(12-15)19(24)23-10-8-14(9-11-23)27-20-22-18-16(21)6-3-7-17(18)28-20/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQACAJMRAQBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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